N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a nitro group, a butoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide typically involves a multi-step process. One common method includes the nitration of 2-butoxyaniline to introduce the nitro group, followed by sulfonation to attach the sulfonamide group. The reaction conditions often involve the use of strong acids such as sulfuric acid and nitric acid, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often employed.
Major Products Formed
Reduction: The major product is N-(2-butoxyphenyl)-3-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides can be formed depending on the nucleophile used.
Oxidation: Products include butoxybenzaldehyde or butoxybenzoic acid.
Scientific Research Applications
N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-butoxyphenyl)-3-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(2-butoxyphenyl)-3-chlorobenzenesulfonamide: Contains a chlorine atom instead of a nitro group.
N-(2-butoxyphenyl)-3-methylbenzenesulfonamide: Contains a methyl group instead of a nitro group.
Uniqueness
N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-2-3-11-23-16-10-5-4-9-15(16)17-24(21,22)14-8-6-7-13(12-14)18(19)20/h4-10,12,17H,2-3,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZBFXJDRZHTMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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